molecular formula C14H13F2NO3 B2666207 Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 100505-08-6

Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2666207
CAS No.: 100505-08-6
M. Wt: 281.259
InChI Key: CHBYWZMBAWPPHO-UHFFFAOYSA-N
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Description

This compound is a fluorinated building block . It is related to Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate , which is a chemical with the molecular formula C16H15F2NO4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOC(=O)C1=CN(CC)c2c(F)c(F)c(OC)=c2C1=O . This indicates that the molecule contains a quinoline core with various substituents, including ethyl, difluoro, and carboxylate groups.


Physical And Chemical Properties Analysis

The compound is a solid . Its melting point is between 204-208 °C . The empirical formula is C14H12F3NO3 and the molecular weight is 299.25 .

Scientific Research Applications

NMR Study Insights

Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, along with its derivatives, has been studied extensively using NMR spectroscopy. Research shows the analysis of its 1H, 13C, and 19F NMR spectra, providing valuable chemical shift information and coupling constants, which are crucial for understanding its structure and reactivity (Podányi et al., 1996).

Synthesis and Reactivity

This compound serves as a starting material or intermediate in the synthesis of various quinolones and other heterocyclic compounds. For instance, its reactivity has been explored in the preparation of different quinolones through reactions like oxidation, which can lead to the formation of new and unexpected derivatives with potential applications in medicinal chemistry (Guillou et al., 1998).

Antibacterial Activity Studies

This compound derivatives have shown significant antibacterial activity. This includes studies on polysubstituted compounds and their effectiveness against various Gram-positive and Gram-negative bacteria, thereby contributing to the development of new antibacterial agents (Koga et al., 1980).

Photophysical Properties

The photophysical properties of derivatives of this compound have been studied to understand the role of various substituents in the behavior of the 1,4-dihydro-4-oxoquinoline ring. These studies are crucial for the development of materials with specific optical properties and could be applied in fields like photodynamic therapy and molecular electronics (Cuquerella et al., 2006).

Structural and Crystallographic Analysis

Research on the crystal structure and Hirshfeld surface analysis of derivatives of this compound provides insights into its molecular and supramolecular architecture. Such studies are important for understanding its interaction potential, which can be applied in areas like material science and drug design (Baba et al., 2019).

Safety and Hazards

The compound is classified as Aquatic Chronic 3 - Skin Sens. 1 . The safety information includes the following precautionary statements: P261 - P272 - P273 - P280 - P302 + P352 - P333 + P313 . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Properties

IUPAC Name

ethyl 1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-10(15)11(16)6-12(8)17/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBYWZMBAWPPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

A 20 g portion of the above ester was suspended in 400 ml of dimethylformamide, 27.3 g of potassium carbonate was added and this mixture was stirred at 90° C. A 61.8 g portion of ethyl iodide was added and this mixture was stirred at 90° C. for 24 hours and then evaporated. The residue was dissolved in water and then extracted with dichloromethane. The extract was washed with water, dried, filtered and evaporated in vacuo. The residue was recrystallized from ethanol, giving 16.15 g of 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester.
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